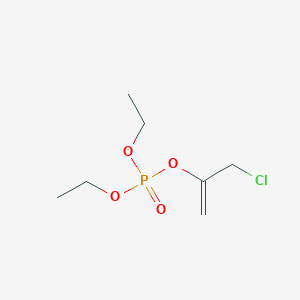
Phosphoric acid, 1-(chloromethyl)ethenyl diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, 1-(chloromethyl)ethenyl diethyl ester is an organic compound that belongs to the class of phosphoric acid esters This compound is characterized by the presence of a phosphate group bonded to a chloromethyl and an ethenyl group, along with two diethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 1-(chloromethyl)ethenyl diethyl ester typically involves the esterification of phosphoric acid with appropriate alcohols. One common method is the reaction of phosphoric acid with chloromethyl vinyl ether in the presence of a catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of phosphoric acid esters, including this compound, is carried out using large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, 1-(chloromethyl)ethenyl diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases, leading to the formation of phosphoric acid and corresponding alcohols.
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The ethenyl group can undergo addition reactions with various reagents, such as hydrogen halides or halogens.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Addition: Reagents like hydrogen chloride or bromine.
Major Products Formed
Hydrolysis: Phosphoric acid and diethyl alcohol.
Substitution: Compounds where the chlorine atom is replaced by the nucleophile.
Addition: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Phosphoric acid, 1-(chloromethyl)ethenyl diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphoric acid esters.
Biology: Investigated for its potential role in biochemical pathways involving phosphate esters.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon hydrolysis.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of phosphoric acid, 1-(chloromethyl)ethenyl diethyl ester involves its interaction with various molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The chloromethyl and ethenyl groups can undergo further chemical modifications, leading to the formation of active intermediates that exert specific effects.
Comparación Con Compuestos Similares
Similar Compounds
Phosphoric acid, diethyl ester: Lacks the chloromethyl and ethenyl groups, making it less reactive in certain chemical reactions.
Phosphoric acid, 1-(hydroxymethyl)ethenyl diethyl ester: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
Phosphoric acid, 1-(bromomethyl)ethenyl diethyl ester: Similar structure but with a bromine atom, which affects its chemical properties and reactivity.
Uniqueness
Phosphoric acid, 1-(chloromethyl)ethenyl diethyl ester is unique due to the presence of both chloromethyl and ethenyl groups, which provide a combination of reactivity and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
81431-81-4 |
|---|---|
Fórmula molecular |
C7H14ClO4P |
Peso molecular |
228.61 g/mol |
Nombre IUPAC |
3-chloroprop-1-en-2-yl diethyl phosphate |
InChI |
InChI=1S/C7H14ClO4P/c1-4-10-13(9,11-5-2)12-7(3)6-8/h3-6H2,1-2H3 |
Clave InChI |
FVCATRWQEXWRPW-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC(=C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl [3-(dimethylamino)propyl]phosphonate](/img/structure/B14430986.png)

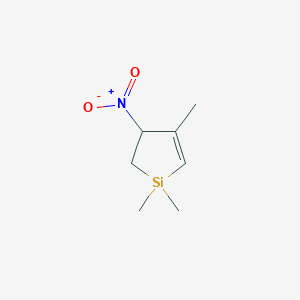
![Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]](/img/structure/B14431005.png)
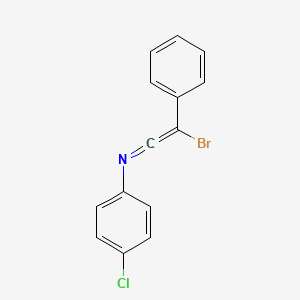

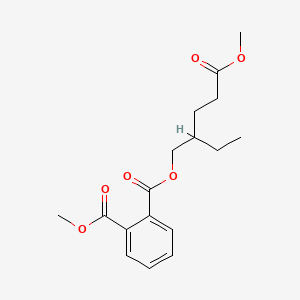
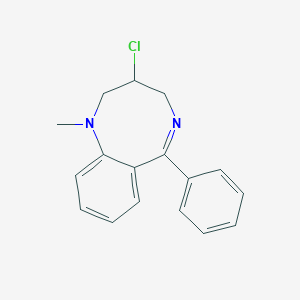
![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
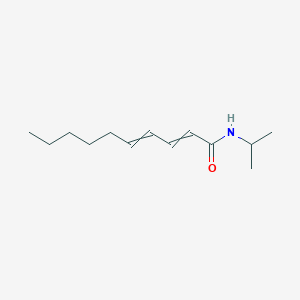
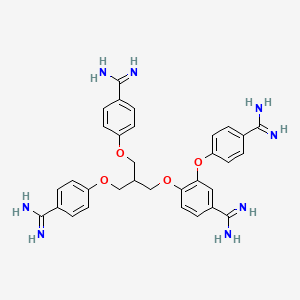
![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)
